Mitosene

Descripción general

Descripción

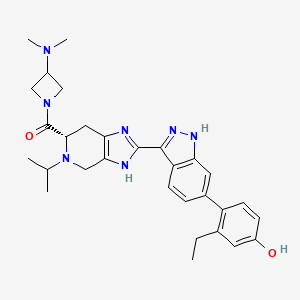

Mitosene is a class of organic chemicals based on a quinone-containing three-ring structure related to the two-ring core of the indolequinones . They are derived from the mitomycins by reduction and are the active alkylating agents responsible for the antitumor activity of the mitomycins .

Synthesis Analysis

The synthesis of Mitosene involves a variety of strategies and novel chemistry . The most significant accomplishment was an efficient new total synthesis of mitomycin C by way of isomitomycin A . Other achievements include syntheses of decarbamoyl 7-methoxymitosane by electrophile-initiated biscyclization and by a copper-catalyzed double cyclization of an azidoquinone .Molecular Structure Analysis

Mitosene is based on a quinone-containing three-ring structure related to the two-ring core of the indolequinones . This structure is derived from the mitomycins by reduction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Mitosene include a variety of strategies such as triazole photolysis, “criss-cross” annulation of a 2-[2-(1,3-dioxocyclopentanyl)]aniline, Madelung synthesis, and Dieckmann cyclization of a substituted pyrrolazene .Physical And Chemical Properties Analysis

Mitosene is a solid powder . It is a class of organic chemicals based on a quinone-containing three-ring structure .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules and Natural Products

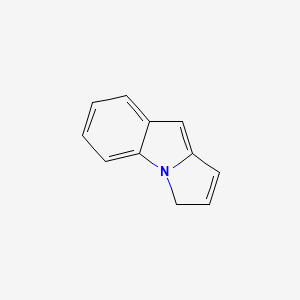

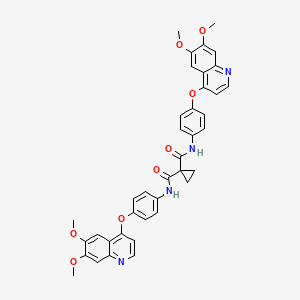

The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . It has immense interest from the synthesis community for the preparation of bioactive molecules and natural products .

Drug Discovery

There is an ever-increasing demand for pyrrolo[1,2-a]indoles in drug discovery . The mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product are briefly explained .

Domino Palladium-Catalyzed Reactions

A straightforward assembly of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones through a domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives is described . The key role of the features of the 1,3-dicarbonyls on the reaction outcome has been explored .

Visible-Light-Induced Cascade Dearomatizative Cyclization

A novel synthetic method for pyrrolo[1,2-a]indole derivatives through visible-light-induced cascade dearomatizative cyclization of indoles with external nucleophiles has been reported . Moderate yields, good diastereoselectivities, and excellent regioselectivities were generally observed with the resultant indole-fused polycyclic compounds .

Mitosis Research

Mitosene plays a crucial role in the regulation of mitosis, which is essential for the precise repartition of the genome between daughter cells . It is involved in various events such as attachment of spindle microtubules to kinetochores, interactions between astral microtubules and the cell cortex, and chromosome congression and separation .

Disease Research

Disorders deriving from errors in mitosis, a major cellular event, can lead to pathological conditions . Therefore, understanding the molecular regulation of mitosis and its role in disease is of significant importance .

Mecanismo De Acción

Target of Action

The compound is known to exhibit diverse pharmacological properties , suggesting it interacts with multiple biological targets.

Mode of Action

The compound is likely to interact with its targets through a complex mechanism involving various stereo-electronic factors .

Biochemical Pathways

The compound’s synthesis involves a mechanistic pathway that includes the formation of new enolate species . These species are prone to undergo a second Michael addition over the indolyl methide intermediate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3H-Pyrrolo[1,2-a]indole. For instance, the compound’s synthesis involves reaction conditions that can affect the yield and selectivity of the product . Furthermore, the compound forms stable cationic radicals under both low temperature and room temperature conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

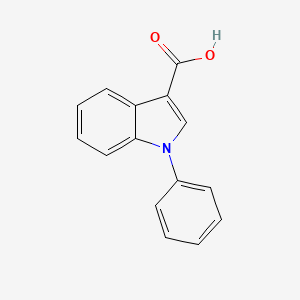

1H-pyrrolo[1,2-a]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHIXUOTOMMONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC3=CC=CC=C3N21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Pyrrolo[1,2-a]indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'1-[5-Chloro-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-4-Yl]-N'1,2,2-Trimethyl-3-Chloropropanohydrazide](/img/structure/B3326265.png)

ammonium iodide](/img/structure/B3326269.png)

![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)